molecular formula C4HBrCl2N2 B11797469 4-Bromo-2,5-dichloropyrimidine

4-Bromo-2,5-dichloropyrimidine

Cat. No.: B11797469
M. Wt: 227.87 g/mol
InChI Key: POSABSCWHXVWGV-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichloropyrimidine is a halogenated pyrimidine derivative with the molecular formula C4HBrCl2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dichloropyrimidine typically involves halogenation reactions. One common method is the bromination of 2,5-dichloropyrimidine using bromine or a brominating agent such as phosphorus tribromide (PBr3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyrimidine ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,5-dichloropyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield aminopyrimidine derivatives, while coupling reactions can produce biaryl or heteroaryl compounds .

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichloropyrimidine is primarily related to its ability to undergo substitution and coupling reactions. These reactions enable the formation of various bioactive compounds that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,4-dichloropyrimidine
  • 2,4-Dichloro-5-bromopyrimidine
  • 2,5-Dichloropyrimidine

Uniqueness

4-Bromo-2,5-dichloropyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds .

Properties

IUPAC Name

4-bromo-2,5-dichloropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBrCl2N2/c5-3-2(6)1-8-4(7)9-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSABSCWHXVWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)Cl)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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